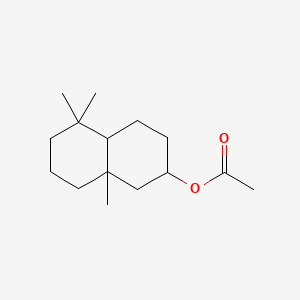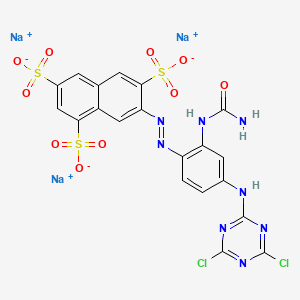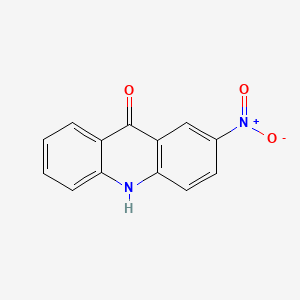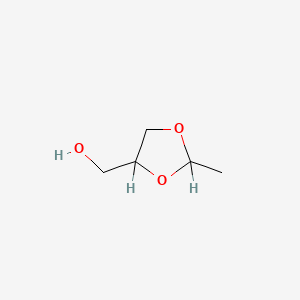
4-Hydroxymethyl-2-methyl-1,3-dioxolane
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane has been described . Another study reported an alternative, green synthesis of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal), using solid acid catalysts .科学的研究の応用
Chemical Synthesis and Structural Analysis
4-Hydroxymethyl-2-methyl-1,3-dioxolane is utilized in the synthesis of various chemical compounds. A study by Flock, Frauenrath, and Wattenbach (2005) demonstrates its transformation from 5-Methyl-4H-1,3-dioxins via oxidation and reduction, with the transformation process and absolute configuration determined through X-ray crystallography (Flock, Frauenrath, & Wattenbach, 2005).
Chemical Basis for Cholinomimetic and Cholinolytic Activity
Triggle and Belleau (1962) discussed the structure-activity relationships in the muscarine and quaternary 1,3-dioxolane series. They found that the most active member of the latter series consisted of a mixture of cis and trans isomers, indicating its potential relevance in biochemical studies (Triggle & Belleau, 1962).
Role in Antiviral and Antineoplastic Chemotherapy
Bera et al. (2004) explored the synthesis of 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides, derived from 4-acetoxy-2-(benzyloxymethyl)-5-methyldioxolane. These compounds, including their diastereoisomers, were evaluated for their potential in antiviral and anti-neoplastic chemotherapy (Bera et al., 2004).
Use in Polymer Chemistry
Benyahya et al. (2011) conducted a study on the synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry. They synthesized dicyclocarbonates from 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one and used them to produce polyhydroxyurethanes without isocyanate (Benyahya et al., 2011).
Glycerol Carbonate as a Versatile Building Block
Sonnati et al. (2013) reviewed the synthesis, reactivity, and applications of glycerol carbonate, highlighting its role as a versatile building block in various domains from solvents to polymers (Sonnati et al., 2013).
Catalytic Processes
Kazutaka Hirano et al. (2000) developed a catalytic hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen. This process represents a novel route to β-oxycarbonyl compounds, showcasing the catalytic potential of 1,3-dioxolanes in organic synthesis (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).
将来の方向性
特性
IUPAC Name |
(2-methyl-1,3-dioxolan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYJBTKNPHKPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958770 | |
| Record name | (2-Methyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-dioxolan-4-yl)methanol | |
CAS RN |
3773-93-1 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methyl-1,3-dioxolan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-dioxolan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



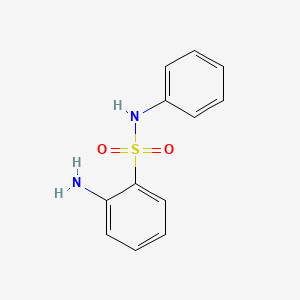
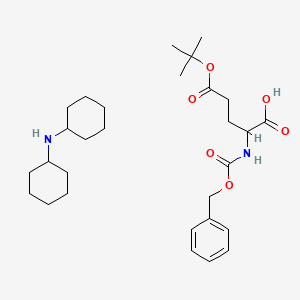
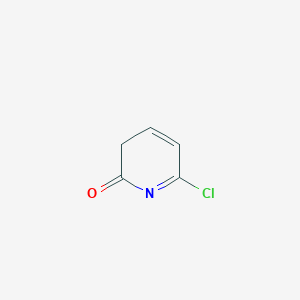
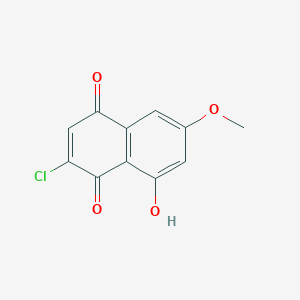
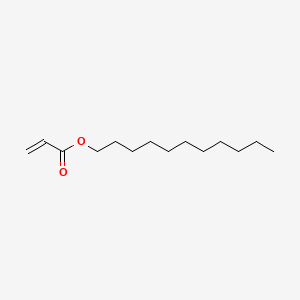
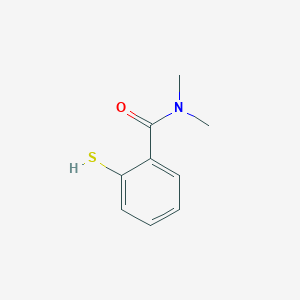
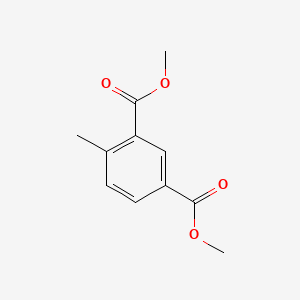
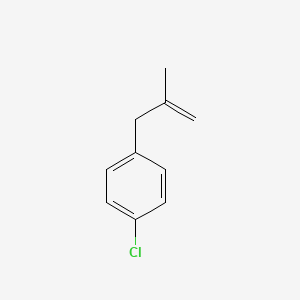
![Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1607113.png)

